molecular formula C15H16O5 B4018323 methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B4018323
M. Wt: 276.28 g/mol
InChI Key: QERCHOIDWCVOLX-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is an organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromen-2-one core structure, which is substituted with a methyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating the mixture at elevated temperatures and using solvents such as dimethylformamide (DMF) and triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the chromen-2-one core to a dihydro derivative.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and halogenating agents like bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dihydro derivatives.

Scientific Research Applications

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromen-2-one core structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester functional group and dimethyl substitution on the chromen-2-one core differentiate it from other similar compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8-9(2)14(16)20-13-7-11(5-6-12(8)13)19-10(3)15(17)18-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERCHOIDWCVOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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